(S,R,S)-AHPC-C6-PEG3-butyl-N3
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Overview
Description
(S,R,S)-AHPC-C6-PEG3-butyl-N3 is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C6-PEG3-butyl-N3 typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry The process often begins with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the C6-PEG3-butyl chain
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems to maintain consistency and efficiency. These methods often incorporate advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C6-PEG3-butyl-N3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azide group, using reagents like sodium azide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S,R,S)-AHPC-C6-PEG3-butyl-N3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C6-PEG3-butyl-N3 involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S,R,S)-AHPC-C6-PEG3-butyl-NH2
- (S,R,S)-AHPC-C6-PEG3-butyl-OH
Uniqueness
(S,R,S)-AHPC-C6-PEG3-butyl-N3 is unique due to its azide group, which provides additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group, thereby limiting their versatility in chemical reactions and applications.
Properties
Molecular Formula |
C38H59N7O7S |
---|---|
Molecular Weight |
758.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59N7O7S/c1-28-34(53-27-41-28)30-15-13-29(14-16-30)25-40-36(48)32-24-31(46)26-45(32)37(49)35(38(2,3)4)43-33(47)12-8-7-11-19-51-21-23-52-22-20-50-18-10-6-5-9-17-42-44-39/h13-16,27,31-32,35,46H,5-12,17-26H2,1-4H3,(H,40,48)(H,43,47)/t31-,32+,35-/m1/s1 |
InChI Key |
DQCFIDNEYXSXHP-MEEYNGGZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |
Origin of Product |
United States |
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